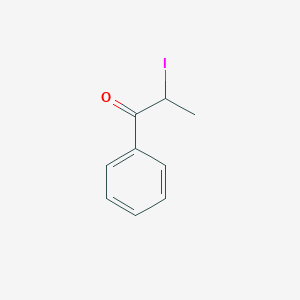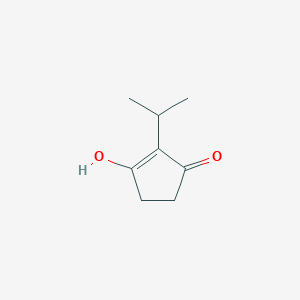
3-Hydroxy-2-(propan-2-yl)cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-2-isopropylcyclopent-2-enone is an organic compound with a cyclopentene ring structure. This compound is characterized by the presence of a hydroxyl group at the third position and an isopropyl group at the second position of the cyclopentene ring. It is a versatile molecule with significant applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-isopropylcyclopent-2-enone can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the cyclization of 3-hydroxy-2-isopropylpent-2-enal in the presence of a strong acid like sulfuric acid can yield the desired compound. Another method involves the use of a palladium-catalyzed cyclization reaction, which provides a more efficient and selective route to the target molecule.
Industrial Production Methods
Industrial production of 3-hydroxy-2-isopropylcyclopent-2-enone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-isopropylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2-isopropylcyclopent-2-enone.
Reduction: Formation of 3-hydroxy-2-isopropylcyclopentane.
Substitution: Formation of 3-hydroxy-2-substituted-cyclopent-2-enone derivatives.
Scientific Research Applications
3-hydroxy-2-isopropylcyclopent-2-enone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-2-isopropylcyclopent-2-enone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The isopropyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-2-methylcyclopent-2-enone
- 3-hydroxy-2-ethylcyclopent-2-enone
- 3-hydroxy-2-propylcyclopent-2-enone
Uniqueness
3-hydroxy-2-isopropylcyclopent-2-enone is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
5857-26-1 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-hydroxy-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5(2)8-6(9)3-4-7(8)10/h5,9H,3-4H2,1-2H3 |
InChI Key |
KRZBEWWSZFPJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(CCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



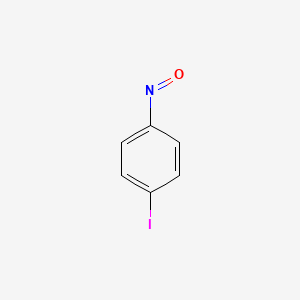

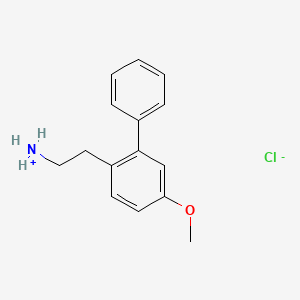
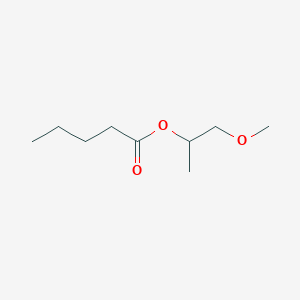

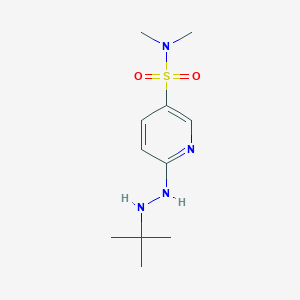
![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)

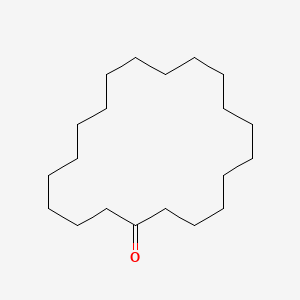
![2-[Benzyl(ethyl)amino]-1-(3,4-dichlorophenyl)ethanol](/img/structure/B14728872.png)
